

Application Notes and Protocols for HMN-154 in In Vitro Experiments

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Compound of Interest

Compound Name: *Hmn 154*

Cat. No.: *B1673315*

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Introduction

HMN-154 is a novel benzenesulfonamide-based anticancer compound that exhibits potent cytotoxic effects against various cancer cell lines. Its mechanism of action involves the direct inhibition of the nuclear transcription factor Y (NF-Y). Specifically, HMN-154 interacts with the NF-YB subunit, thereby disrupting the formation of the NF-Y heterotrimeric complex (NF-YA, NF-YB, NF-YC) and preventing its binding to the CCAAT box sequence in the promoter region of its target genes. This inhibition of NF-Y, a crucial regulator of genes involved in cell cycle progression and metabolism, leads to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing HMN-154 in various in vitro experimental settings to study its anticancer effects.

Data Presentation

Table 1: HMN-154 In Vitro Efficacy

Cell Line	Cancer Type	IC50 (µg/mL)	IC50 (µM) ¹	Citation
KB	Oral Squamous Carcinoma	0.0026	~0.0071	[1]
colon38	Colon Carcinoma	0.003	~0.0082	[1]

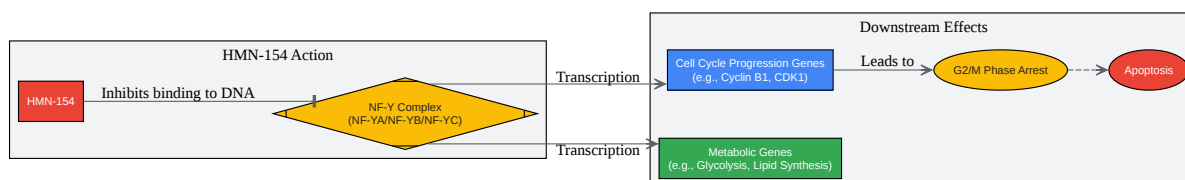
¹Calculated based on a molecular weight of 366.44 g/mol .[2]

Table 2: HMN-154 Physicochemical and Storage Properties

Property	Value	Citation
Molecular Formula	C ₂₀ H ₁₈ N ₂ O ₃ S	[2]
Molecular Weight	366.44 g/mol	[2]
Solubility	Soluble in DMSO	[2]
Storage of Powder	-20°C for up to 3 years	[3]
Storage of Stock Solution (in DMSO)	-80°C for up to 2 years; -20°C for up to 1 year. Aliquoting is recommended to avoid repeated freeze-thaw cycles.	[1]

Signaling Pathway

The primary molecular target of HMN-154 is the transcription factor NF- κ B. By inhibiting NF- κ B's ability to bind to DNA, HMN-154 downregulates the expression of numerous genes critical for cancer cell proliferation and survival. The following diagram illustrates the proposed signaling pathway affected by HMN-154.



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Figure 1. Proposed signaling pathway of HMN-154.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of HMN-154 on cancer cell lines.

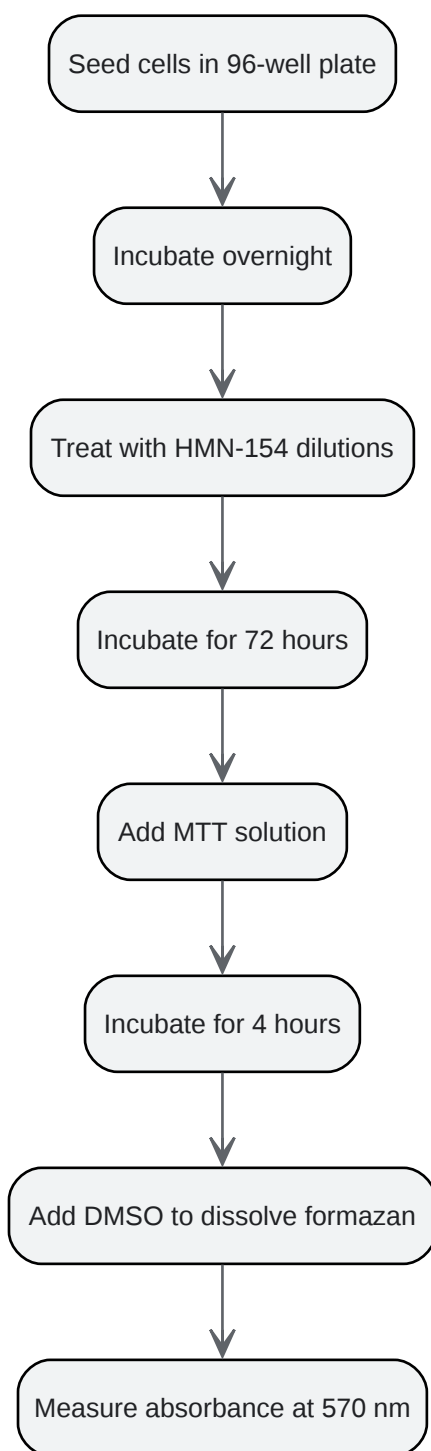
Materials:

- HMN-154
- Cancer cell lines (e.g., KB, colon38)
- 96-well cell culture plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium.[\[1\]](#)
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- The following day, prepare serial dilutions of HMN-154 in complete medium. The final concentration should typically range from 0.0001 μ g/mL to 1 μ g/mL to determine the IC₅₀ value. A vehicle control (DMSO) should be included at the same final concentration as in the highest HMN-154 treatment.

- Remove the medium from the wells and add 100 μ L of the HMN-154 dilutions or vehicle control.
- Incubate the plate for 72 hours at 37°C with 5% CO₂.[\[1\]](#)
- After incubation, add 10 μ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



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Figure 2. Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is used to analyze the effect of HMN-154 on the protein expression levels of NF-Y target genes involved in cell cycle regulation and apoptosis.

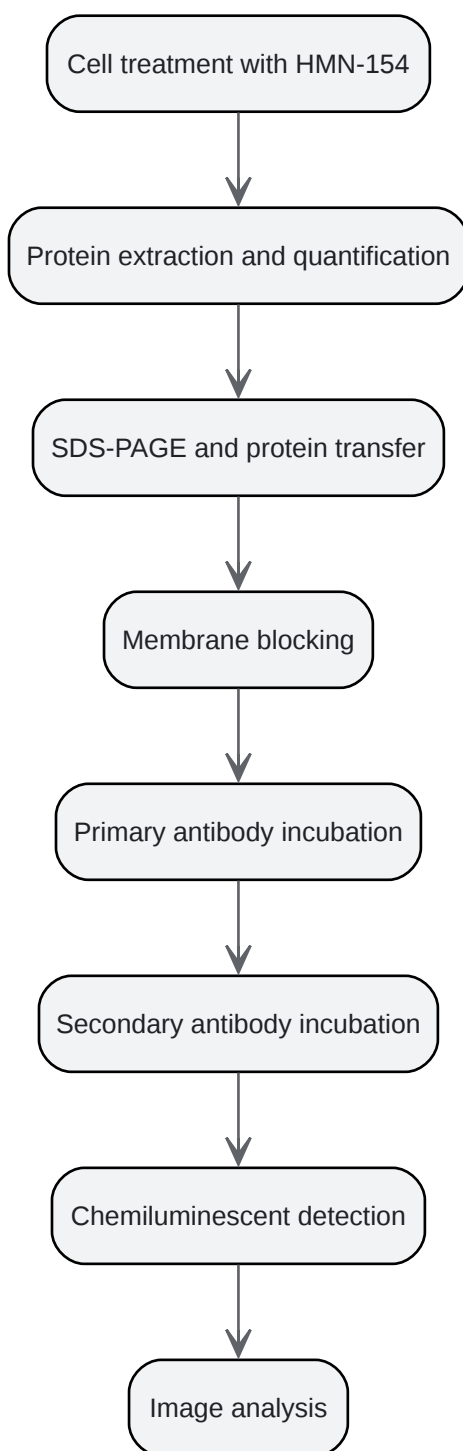
Materials:

- HMN-154
- Cancer cell lines
- 6-well cell culture plates
- Complete cell culture medium
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-cleaved PARP, anti-active Caspase-3, anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL chemiluminescence detection kit
- Imaging system

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.

- Treat cells with HMN-154 at concentrations around the IC₅₀ value (and a vehicle control) for 24-48 hours.
- Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an ECL kit and an imaging system. β-actin should be used as a loading control.



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Figure 3. Workflow for Western blot analysis.

Cell Cycle Analysis

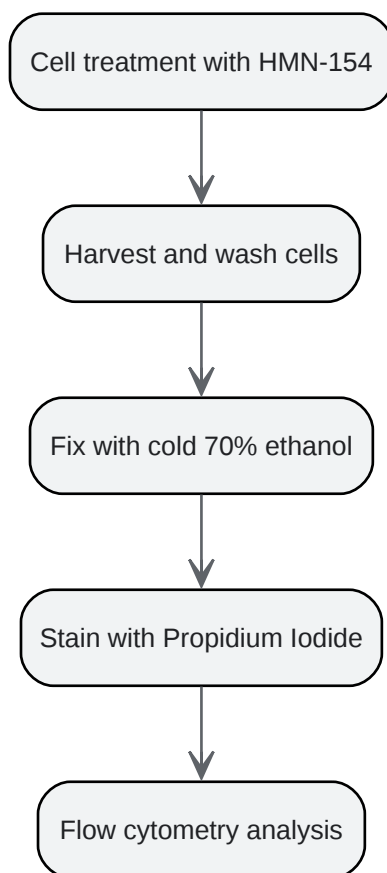
This protocol is for analyzing the effect of HMN-154 on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

- HMN-154
- Cancer cell lines
- 6-well cell culture plates
- Complete cell culture medium
- PBS
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with HMN-154 at relevant concentrations for 24 hours.
- Harvest the cells (including floating cells) and wash with PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
- Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
- Wash the cells with PBS and resuspend the pellet in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M phase population is expected following HMN-154 treatment.



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Figure 4. Workflow for cell cycle analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by HMN-154 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

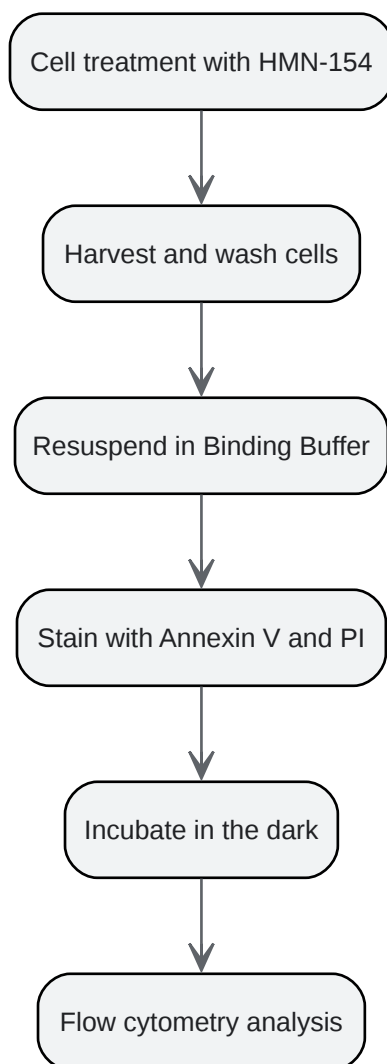
Materials:

- HMN-154
- Cancer cell lines
- 6-well cell culture plates
- Complete cell culture medium

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- PBS
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with HMN-154 for a predetermined time (e.g., 48 hours).
- Harvest both adherent and floating cells and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within one hour. The distribution of cells into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations can be determined.



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Figure 5. Workflow for apoptosis assay.

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